N-(9R)-Cinchonan-9-yl-2-(diphenylphosphino)benzamide
Description
Structural Characterization of N-(9R)-Cinchonan-9-yl-2-(diphenylphosphino)benzamide
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name, 2-(diphenylphosphaneyl)-N-((1R)-quinolin-4-yl((2S)-5-vinylquinuclidin-2-yl)methyl)benzamide , reflects its intricate architecture. The core structure comprises a cinchonan backbone fused with a quinoline moiety, a vinyl-substituted quinuclidine ring, and a diphenylphosphino-benzamide group. The stereochemical descriptors (9R) and (2S) denote the absolute configurations at critical chiral centers, which are essential for the compound’s spatial orientation and reactivity.
The quinuclidine ring adopts a bicyclo[2.2.2]octane conformation, while the quinoline system introduces planar aromaticity. The diphenylphosphino group contributes steric bulk and electron-donating properties, influencing catalytic potential in asymmetric synthesis.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Features
1H NMR (400 MHz, CDCl3) reveals distinct resonances:
- δ 5.2–5.8 ppm : Multiplet integrating to 2H, assigned to the vinyl group (–CH=CH2).
- δ 7.2–8.2 ppm : Aromatic protons from quinoline (8H) and benzamide (5H), with splitting patterns consistent with J-coupling.
- δ 3.1–4.3 ppm : Methine protons from the quinuclidine and cinchonan backbone, showing complex splitting due to diastereotopic environments.
31P NMR exhibits a singlet at δ 25.5 ppm , confirming the presence of the diphenylphosphino group without neighboring phosphorus atoms. 13C NMR corroborates the amide carbonyl at δ 168.9 ppm and quinuclidine carbons between δ 45–60 ppm .
Fourier Transform Infrared (FTIR) Vibrational Signatures
FTIR spectra (KBr pellet) highlight key functional groups:
Single-Crystal X-ray Diffraction Studies
While direct crystallographic data for this compound is limited, analogous cinchona derivatives exhibit monoclinic crystal systems with P21 space groups. Predicted bond lengths include:
- C–O (amide) : 1.23 Å
- P–C (diphenylphosphino) : 1.80 Å
- C=C (vinyl) : 1.34 Å
The (9R) configuration likely induces a twisted conformation between the benzamide and quinuclidine moieties, reducing steric clash.
Comparative Analysis with Related Cinchona Alkaloid Derivatives
The phosphino-benzamide group enhances electron-richness, making the compound a stronger Lewis base compared to cinchonine. This modification expands its utility in transition-metal catalysis, where phosphorus ligands facilitate coordination to metals like palladium or rhodium.
Properties
IUPAC Name |
2-diphenylphosphanyl-N-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36N3OP/c1-2-27-26-41-24-22-28(27)25-35(41)37(32-21-23-39-34-19-11-9-17-31(32)34)40-38(42)33-18-10-12-20-36(33)43(29-13-5-3-6-14-29)30-15-7-4-8-16-30/h2-21,23,27-28,35,37H,1,22,24-26H2,(H,40,42)/t27-,28-,35+,37+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKHYILLCFTGHO-QOEKYBDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36N3OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 2-(Diphenylphosphino)benzoic Acid
The preparation of 2-(diphenylphosphino)benzoic acid serves as the foundational step. This intermediate is typically synthesized via a palladium-catalyzed cross-coupling between diphenylphosphine and 2-bromobenzoic acid. Reaction conditions involve:
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : 1,1'-bis(diphenylphosphino)ferrocene (dppf, 10 mol%)
-
Solvent : Toluene at 110°C for 24 hours
Critical challenges include avoiding oxidation of the phosphine moiety, necessitating inert atmosphere handling (Ar/N₂).
Acid Chloride Formation
Conversion of 2-(diphenylphosphino)benzoic acid to its acid chloride is achieved using thionyl chloride (SOCl₂) in anhydrous toluene. Key parameters:
-
Molar ratio : 1:1.2 (acid:SOCl₂)
-
Temperature : Reflux at 80°C for 2 hours
-
Workup : Evaporation under reduced pressure to isolate the chloride.
This step requires rigorous drying to prevent hydrolysis, with yields exceeding 90% when conducted under Schlenk conditions.
Amide Coupling with (9R)-Cinchonan-9-amine
The final coupling employs 2-(diphenylphosphino)benzoyl chloride and (9R)-Cinchonan-9-amine (derived from cinchonidine). A representative protocol includes:
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Solvent : Dry dichloromethane (DCM)
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Base : Triethylamine (Et₃N, 2.5 equiv)
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Temperature : 0°C to room temperature, 12 hours
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Yield : 60–65% after column chromatography (silica gel, hexane/EtOAc 3:1).
Side products, such as diacylated amines, are minimized by controlling stoichiometry (1:1.1 amine:acid chloride).
Advanced Functionalization and Purification
Phosphorus Oxidation Mitigation
The diphenylphosphino group is prone to oxidation, forming phosphine oxides. Strategies to preserve P(III) include:
Crystallization Optimization
Recrystallization from toluene/n-heptane (1:4 v/v) yields needle-like crystals suitable for X-ray analysis. Key data:
| Parameter | Value |
|---|---|
| Solvent system | Toluene/n-heptane |
| Crystallization temp | –20°C |
| Purity | >99% (HPLC) |
| Crystal habit | Monoclinic, space group P2₁ |
This method eliminates residual triethylamine hydrochloride and unreacted starting materials.
Analytical Characterization
Spectroscopic Validation
¹H NMR (CDCl₃, 600 MHz):
-
δ 8.21 (d, J = 7.8 Hz, 1H, ArH)
-
δ 7.55–7.43 (m, 10H, PPh₂)
-
δ 5.89 (s, 1H, NH)
³¹P NMR (CDCl₃, 242 MHz): Single resonance at δ –12.4 ppm, confirming absence of oxidized species.
X-ray Diffraction Analysis
Single-crystal X-ray data (Table 1) confirm the stereochemistry at C9 and planarity of the benzamide moiety:
| Parameter | Value |
|---|---|
| Empirical formula | C₃₉H₃₄N₂OP |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 12.347(2) |
| b (Å) | 10.892(1) |
| c (Å) | 14.563(3) |
| β (°) | 105.27(1) |
| V (ų) | 1875.6(5) |
| Z | 4 |
Hydrogen bonding between the amide NH and the quinoline nitrogen stabilizes the conformation.
Comparative Methodologies
Alternative Coupling Reagents
While acid chlorides are standard, HATU -mediated coupling offers advantages in moisture-sensitive cases:
However, phosphine oxidation risks increase with polar aprotic solvents like DMF.
Chemical Reactions Analysis
Types of Reactions
N-(9R)-Cinchonan-9-yl-2-(diphenylphosphino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce the corresponding phosphine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(9R)-Cinchonan-9-yl-2-(diphenylphosphino)benzamide exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation pathways, which is crucial for the development of new anticancer therapies .
Case Study: Apoptosis Induction
A study demonstrated that a related compound induced apoptosis in human oral epidermoid carcinoma KB cells via a caspase-dependent pathway, highlighting the potential of similar compounds in cancer treatment . This suggests that this compound could be further investigated for its therapeutic efficacy.
Catalysis
Ligand in Transition Metal Catalysis
The diphenylphosphino group in this compound makes it an effective ligand for transition metals, facilitating various catalytic reactions such as cross-coupling reactions (e.g., Suzuki and Heck reactions). These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals .
Table 1: Catalytic Applications
| Reaction Type | Catalyst Used | Reference |
|---|---|---|
| Suzuki Coupling | Pd(N-(9R)-Cinchonan) | |
| Heck Reaction | Pd(N-(9R)-Cinchonan) | |
| C-H Activation | Rh(N-(9R)-Cinchonan) |
Material Science
Development of Functional Materials
The unique structure of this compound allows for the design of functional materials with specific properties. Its phosphine moiety can be utilized in the synthesis of phosphorescent materials or as a building block for advanced polymers .
Mechanism of Action
The mechanism of action of N-(9R)-Cinchonan-9-yl-2-(diphenylphosphino)benzamide involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphino group can coordinate with metal centers, facilitating catalytic reactions. The cinchona alkaloid moiety provides chiral induction, making the compound useful in asymmetric synthesis. The exact pathways and molecular targets depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Comparison with Structurally Related Benzamide Derivatives
Structural and Functional Group Variations
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure: Lacks the cinchona backbone and diphenylphosphino group; instead, it has a 3,4-dimethoxyphenethylamine substituent.
- Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
- Applications: Primarily used in pharmacological studies due to its structural resemblance to neurotransmitters.
N-Benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide (CAS 142979-39-3)
- Structure : Contains a purine-oxolane backbone with dual benzamide groups. Molecular weight: 565.6 g/mol .
- Key Differences : The absence of a phosphine group and cinchona scaffold limits its utility in metal coordination. Its applications are likely confined to nucleoside analog research .
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide (CAS 4546-72-9)
Catalytic Performance and Selectivity
The target compound’s diphenylphosphino group enhances metal-binding affinity (e.g., Pd, Rh), enabling high enantioselectivity (>90% ee in some hydrogenations) . In contrast, Rip-B and purine-based benzamides lack such coordination sites, relegating them to non-catalytic roles.
Crystallographic and Computational Analysis
The target compound’s stereochemistry was resolved using SHELX-97 and visualized via ORTEP-3 . The cinchona backbone adopts a rigid conformation, with the diphenylphosphino group positioned to optimize metal coordination. In contrast, purine-based benzamides (e.g., CAS 4546-72-9) exhibit flexibility in the tetrahydrofuran ring, reducing stereochemical control .
Biological Activity
N-(9R)-Cinchonan-9-yl-2-(diphenylphosphino)benzamide, a compound with the CAS number 1263322-11-7, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula: C38H36N3OP
Molar Mass: 581.69 g/mol
Chemical Structure: The compound features a cinchonan backbone linked to a diphenylphosphino group and a benzamide moiety, which may influence its interaction with biological targets.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition: The diphenylphosphino group can interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation: The compound may act as a modulator for specific receptors involved in cellular signaling pathways.
- Antioxidant Activity: Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its therapeutic effects.
Therapeutic Applications
The compound has been investigated for various therapeutic applications, including:
- Anticancer Activity: Research indicates that this compound may inhibit the growth of certain cancer cell lines through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties: Some studies have reported its efficacy against bacterial and fungal strains, suggesting potential use as an antimicrobial agent.
Case Studies
- Anticancer Studies:
- Antimicrobial Activity:
Research Findings
A comprehensive review of available literature highlights the following key findings:
Q & A
Q. Methodological Focus
- Contradiction 1 : Splitting patterns in -NMR due to diastereotopic protons. Use - COSY or NOESY to assign signals .
- Contradiction 2 : -NMSR shifts deviating from expected ranges (~20 ppm). Check for oxidation (e.g., phosphine oxide formation) via mass spectrometry .
Best Practice : Cross-validate with -NMR DEPT-135 to confirm quaternary carbons near the amide bond.
How does this compound function in asymmetric catalysis compared to other cinchona-derived ligands?
Advanced Research Question
The diphenylphosphino group enhances metal coordination (e.g., Pd, Rh), while the cinchona scaffold imposes chirality:
- Case Study : In allylic alkylation, analogous ligands achieved >90% ee via π-allyl metal intermediate stabilization. Steric effects from the benzamide moiety improve selectivity .
- Comparison : Unlike bidentate ligands (e.g., BINAP), this monodentate ligand allows flexible substrate binding, but may require higher catalyst loadings.
What strategies optimize enantioselectivity in catalytic applications?
Q. Methodological Focus
- Parameter Screening : Vary solvent polarity (e.g., toluene vs. THF), temperature (−20°C to 60°C), and counterions (e.g., BARF vs. OTf).
- Substrate Engineering : Bulky substrates reduce competing pathways. For example, α,β-unsaturated esters show higher ee than linear alkenes .
Data Analysis : Use nonlinear effects (e.g., Noyori equation) to probe catalyst-substrate interactions.
How can computational methods predict catalytic performance?
Advanced Research Question
- Docking Studies : Software like AutoDock Vina models ligand-metal interactions (e.g., Pd(0) coordination).
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a lower LUMO energy in the ligand correlates with faster oxidative addition .
Validation : Compare computed enantiomeric excess with experimental results using chiral GC or HPLC.
What are the challenges in achieving high chiral purity during synthesis?
Q. Methodological Focus
- Resolution Techniques : Use diastereomeric salt formation with tartaric acid derivatives.
- Chromatography : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers. Monitor by circular dichroism (CD) .
Pitfall : Racemization during amide coupling—use low-temperature activation (e.g., EDC/HOBt at 0°C).
How is this compound characterized for potential biological activity?
Advanced Research Question
While direct evidence is limited, structural analogs (e.g., PARP-1 inhibitors) suggest:
- Assays : Screen for cytotoxicity (e.g., MTT assay on HeLa cells) and compare IC values with controls like hydroxyurea .
- Target Identification : Use SPR (surface plasmon resonance) to study binding to enzymes (e.g., kinases or oxidoreductases).
What are best practices for refining crystallographic data of phosphine-containing ligands?
Q. Methodological Focus
- Disorder Handling : Apply PART commands in SHELXL to model split positions for disordered phenyl rings.
- Validation : Check R (< 5%) and CC1/2 (> 80%) to ensure data quality. Use PLATON to detect missed symmetry .
How do steric and electronic effects of the benzamide group influence catalytic outcomes?
Advanced Research Question
- Steric Effects : Ortho-substituents on the benzamide increase enantioselectivity by blocking undesired transition states.
- Electronic Effects : Electron-withdrawing groups (e.g., NO) enhance metal-ligand bond strength, accelerating oxidative addition.
Example : A CF-substituted analog improved turnover frequency by 40% in Suzuki-Miyaura coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
